1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a piperidine moiety, and a chlorophenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution of a chlorophenol derivative with an appropriate leaving group.
Attachment of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, often using a piperidine derivative and a suitable electrophile.
Final coupling: The final step involves coupling the pyrazole ring with the chlorophenoxy and piperidine moieties under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to specific receptors: Interacting with receptors on the cell surface or within the cell to modulate signaling pathways.
Inhibit enzymes: Acting as an inhibitor of certain enzymes, thereby affecting metabolic processes.
Modulate gene expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
2-Fluorodeschloroketamine: A compound with a similar core structure but different functional groups.
Uniqueness
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a piperidine moiety, and a chlorophenoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chlorophenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O2/c1-19(2)11-14(12-20(3,4)24-19)22-18(26)16-9-10-25(23-16)13-27-17-8-6-5-7-15(17)21/h5-10,14,24H,11-13H2,1-4H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUJKYDXGMEFOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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